2-Methylcyclohexyl 2-ethylbutanoate
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Overview
Description
2-Methylcyclohexyl 2-ethylbutanoate is an organic compound classified as an ester Esters are known for their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclohexyl 2-ethylbutanoate typically involves the esterification of 2-Methylcyclohexanol with 2-Ethylbutanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
2-Methylcyclohexanol+2-Ethylbutanoic acidH2SO42-Methylcyclohexyl 2-ethylbutanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclohexyl 2-ethylbutanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 2-Methylcyclohexanol and 2-Ethylbutanoic acid.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohols.
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate (KMnO4), to form carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperatures.
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium, heat.
Major Products Formed
Hydrolysis: 2-Methylcyclohexanol and 2-Ethylbutanoic acid.
Reduction: 2-Methylcyclohexanol and 2-Ethylbutanol.
Oxidation: 2-Methylcyclohexanone and 2-Ethylbutanoic acid.
Scientific Research Applications
2-Methylcyclohexyl 2-ethylbutanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-Methylcyclohexyl 2-ethylbutanoate primarily involves its hydrolysis and subsequent interactions with biological molecules. The ester bond is susceptible to hydrolysis, leading to the formation of 2-Methylcyclohexanol and 2-Ethylbutanoic acid. These products can then interact with various molecular targets and pathways in biological systems, influencing processes such as enzyme activity and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methylbutanoate: Similar ester structure but with a methyl group instead of a cyclohexyl group.
Ethyl 2-methylbutanoate: Similar ester structure but with an ethyl group instead of a cyclohexyl group.
2-Methylcyclohexanol: The alcohol precursor used in the synthesis of 2-Methylcyclohexyl 2-ethylbutanoate.
Uniqueness
This compound is unique due to its cyclohexane ring structure, which imparts different physical and chemical properties compared to linear or branched esters. This uniqueness makes it valuable in specific applications, such as in the synthesis of complex molecules and in the fragrance industry.
Properties
CAS No. |
5436-59-9 |
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Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(2-methylcyclohexyl) 2-ethylbutanoate |
InChI |
InChI=1S/C13H24O2/c1-4-11(5-2)13(14)15-12-9-7-6-8-10(12)3/h10-12H,4-9H2,1-3H3 |
InChI Key |
ICZBTBYHEIJBMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)OC1CCCCC1C |
Origin of Product |
United States |
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